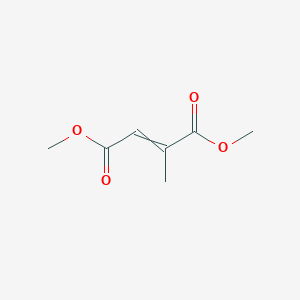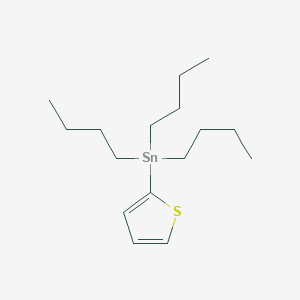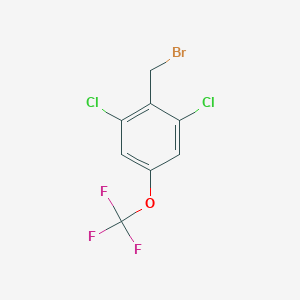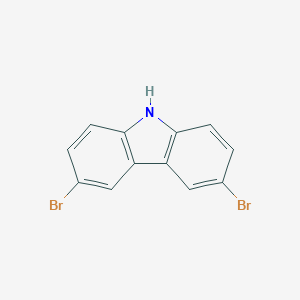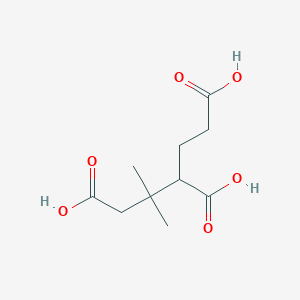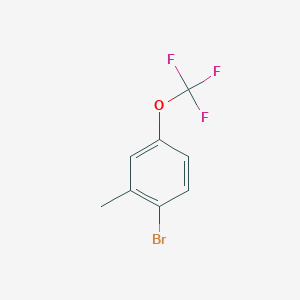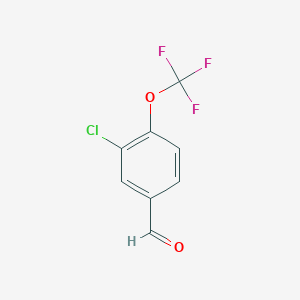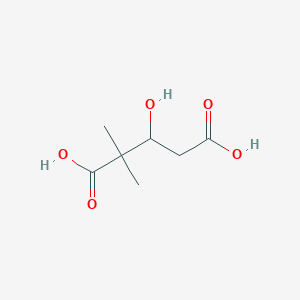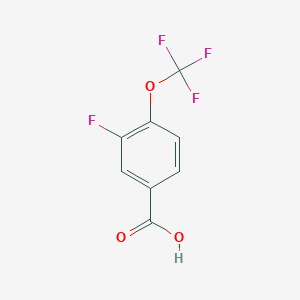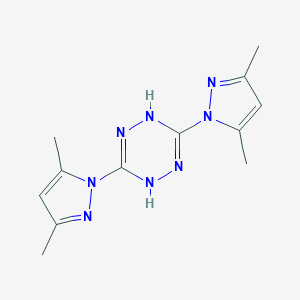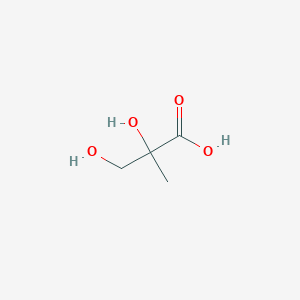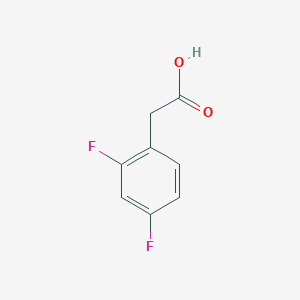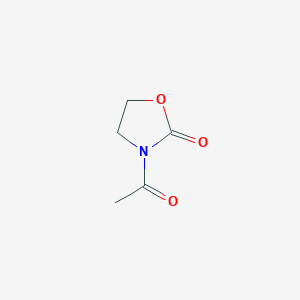
3-乙酰基-2-惡唑烷酮
描述
3-Acetyl-2-oxazolidinone is a heterocyclic organic compound with the molecular formula C5H7NO3. It is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is a derivative of oxazolidinone, which is known for its applications in medicinal chemistry, particularly as a scaffold for the development of antibacterial agents.
科学研究应用
3-Acetyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of 3-Acetyl-2-oxazolidinone are investigated for their potential antibacterial and antiviral properties.
作用机制
Target of Action
3-Acetyl-2-oxazolidinone is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of oxazolidinones is the bacterial ribosome .
Mode of Action
Oxazolidinones exert their antibacterial effects by inhibiting protein synthesis . They act on the ribosomal 50S subunit of the bacteria, thus preventing the formation of a functional 70S initiation complex . This disruption of protein synthesis inhibits bacterial growth and proliferation .
Biochemical Pathways
The inhibition of protein synthesis by oxazolidinones affects various biochemical pathways within the bacterial cell . As protein synthesis is essential for many cellular functions, its disruption can lead to a wide range of downstream effects, including impaired cell wall synthesis, disrupted metabolic processes, and ultimately, cell death .
Pharmacokinetics
Oxazolidinones exhibit a favourable pharmacokinetic profile . They have excellent bioavailability, meaning they can be effectively absorbed and utilized by the body . They also demonstrate good tissue and organ penetration, which allows them to reach the site of infection efficiently .
Result of Action
The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, these compounds prevent the bacteria from carrying out essential cellular functions, leading to cell death . This makes oxazolidinones effective in treating infections caused by a variety of Gram-positive pathogens .
Action Environment
The action of oxazolidinones can be influenced by various environmental factors. For example, the pH of the environment can affect the stability and efficacy of these compounds . Additionally, the presence of other substances, such as proteins or ions, can also impact the action of oxazolidinones . Therefore, the specific environment in which these compounds are used can play a crucial role in their overall effectiveness .
生化分析
Biochemical Properties
They are often used as scaffolds in medicinal chemistry, with applications in a variety of therapeutic areas .
Cellular Effects
The specific cellular effects of 3-Acetyl-2-oxazolidinone are not well-documented. Oxazolidinones are known to have significant impacts on cellular processes. For instance, they can inhibit protein synthesis in bacteria, affecting cell function .
Dosage Effects in Animal Models
The effects of 3-Acetyl-2-oxazolidinone at different dosages in animal models are not well-documented. It’s worth noting that the dosage effects of related oxazolidinones have been studied. For instance, contezolid, another oxazolidinone, has been observed to have a dose-dependent effect in a thigh infection model of S. aureus-infected mice .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-oxazolidinone typically involves the reaction of 2-oxazolidinone with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the production of 3-Acetyl-2-oxazolidinone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 3-Acetyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
相似化合物的比较
2-Oxazolidinone: The parent compound, which lacks the acetyl group.
3-Methyl-2-oxazolidinone: A derivative with a methyl group instead of an acetyl group.
4-tert-Butyl-2-oxazolidinone: A derivative with a tert-butyl group at the 4-position.
Comparison: 3-Acetyl-2-oxazolidinone is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. Compared to 2-oxazolidinone, the acetyl group provides additional sites for chemical modification, enhancing its utility in synthetic chemistry. The presence of the acetyl group also affects the compound’s pharmacokinetic properties, potentially improving its efficacy as a drug candidate .
属性
IUPAC Name |
3-acetyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCHMAAUXSQMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337114 | |
| Record name | 3-Acetyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-43-5 | |
| Record name | 3-Acetyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the impact of ring size and heteroatoms on the thermal decomposition of 3-acetyl-2-oxazolidinone?
A1: Research indicates that 3-acetyl-2-oxazolidinone undergoes a unimolecular first-order elimination reaction during gas-phase thermolysis. [] This process is influenced by both the size of the ring structure and the presence of heteroatoms. Specifically, studies comparing the thermolysis rates of 2-acetylcyclopentanone, 2-acetylcyclohexanone, N-acetylcaprolactam, 2-acetylbutyrolactone, 2-acetyl-2-methylbutyrolactone, and 3-acetyl-2-oxazolidinone revealed that both ring size and the inclusion of heteroatoms within the ring system significantly impact the activation energy (Ea) and pre-exponential factor (log A) of the thermolysis reaction. []
Q2: How does 3-acetyl-2-oxazolidinone behave in the presence of boron triflate reagents?
A2: Studies have shown that 3-acetyl-2-oxazolidinone, when reacted with 2.5 equivalents of c-Hex(2)BOTf and 3.0 equivalents of triethylamine, forms a doubly borylated enolate. [] This finding suggests that 3-acetyl-2-oxazolidinone can act as a precursor in the double aldol reaction, with the carbon-bound boron enolate serving as a key intermediate in the reaction mechanism. []
Q3: Are there any notable applications of 3-acetyl-2-oxazolidinone in organic synthesis?
A3: Yes, 3-acetyl-2-oxazolidinone acts as a valuable precursor in synthesizing complex molecules. One example is its use in the synthesis of 6-amino-3,4-dimethyl-cis-3-cyclohexen-1-ol. [] This synthesis involves a Diels-Alder reaction of 3-acetyl-2(3H)-oxazolone, which is derived from 3-acetyl-2-oxazolidinone. []
Q4: What spectroscopic techniques are useful for characterizing 3-acetyl-2-oxazolidinone and related compounds?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing 3-acetyl-2-oxazolidinone and its derivatives. For example, temperature-dependent 1H NMR spectroscopy was used to study the substrate complex formed between zinc(II) perchlorate, (R,R)-4,6-dibenzofurandiyl-2,2′-bis(4-phenyloxazoline), and 3-acetyl-2-oxazolidinone. [] Additionally, NMR was instrumental in identifying the oxygen- and carbon-bound forms of boron enolates derived from carboxylic esters, including those formed from 3-acetyl-2-oxazolidinone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


